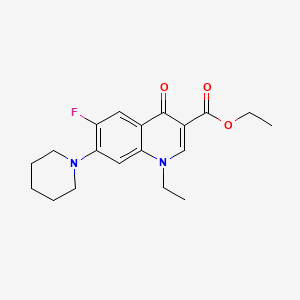

Ethyl 1-ethyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-ethyl-6-fluoro-4-oxo-7-piperidin-1-ylquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN2O3/c1-3-21-12-14(19(24)25-4-2)18(23)13-10-15(20)17(11-16(13)21)22-8-6-5-7-9-22/h10-12H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDUBKZHUJXICD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-ethyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly its antibacterial and antitumor properties. This article provides a detailed overview of the biological activity of this compound, supported by relevant research findings and data tables.

The compound's molecular formula is with a molecular weight of approximately 318.35 g/mol. Its structure includes a quinoline core with various substituents that contribute to its biological activity.

Antibacterial Activity

Research has highlighted the antibacterial properties of quinoline derivatives, including this compound. A study showed that derivatives with similar structures exhibited significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Minimum Inhibitory Concentration (MIC) Values

The effectiveness of the compound can be assessed through its Minimum Inhibitory Concentration (MIC) values. The following table summarizes MIC values for related compounds:

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Ethyl 1-ethyl-6-fluoro... | E. coli ATCC 35128 | 4.9 - 17 |

| Similar Quinoline Derivative | S. aureus | 8 - 32 |

| Norfloxacin (control) | E. coli | 2 - 8 |

These results indicate that the compound exhibits promising antibacterial properties, comparable to established antibiotics like norfloxacin .

Antitumor Activity

In addition to its antibacterial effects, this compound has been investigated for its antitumor potential. Recent studies have demonstrated that quinoline derivatives can inhibit tumor cell proliferation by targeting specific cellular pathways.

The proposed mechanism involves the inhibition of protein tyrosine kinases (PTKs), which are crucial for various cellular processes including proliferation and differentiation. By interfering with PTK activity, these compounds can induce apoptosis in cancer cells while sparing normal cells .

Case Studies

Several case studies have illustrated the biological activity of this compound:

- Study on Antibacterial Efficacy : A comparative study evaluated the antibacterial efficacy of this compound against multi-drug resistant bacteria. Results indicated significant inhibition at low concentrations, highlighting its potential as a therapeutic agent in treating resistant infections .

- Antitumor Efficacy in Cell Lines : In vitro studies using cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM, suggesting it may serve as a lead compound for further development in cancer therapy .

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a naphthyridine core, a piperidine ring, and a fluorine atom. The synthesis typically involves multiple steps, beginning with the preparation of the naphthyridine core, followed by the introduction of functional groups through various chemical reactions, including esterification.

Synthesis Overview

- Preparation of Naphthyridine Core : The initial step involves synthesizing the naphthyridine structure, which serves as the backbone for further modifications.

- Introduction of Fluoro Group : A fluorine atom is introduced to enhance antibacterial activity.

- Piperidine Ring Formation : The piperidine moiety is added to the structure, contributing to its pharmacological properties.

- Esterification : The final step involves esterification to produce the ethyl ester form of the compound.

Antibacterial Activity

The compound has demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria. Studies have shown that it exhibits superior antibacterial efficacy compared to traditional antibiotics such as nalidixic acid and piromidic acid . Its effectiveness against resistant strains makes it a valuable candidate for further development in antibiotic therapies.

Case Studies

Several studies have been conducted to evaluate the efficacy of Ethyl 1-ethyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylate:

- In Vitro Studies : Laboratory tests have indicated that this compound effectively inhibits bacterial growth at low concentrations, showcasing its potential as a therapeutic agent against urinary tract infections and systemic infections caused by resistant bacteria .

- Pharmacokinetic Studies : Research has also focused on understanding the pharmacokinetic properties of this compound, including absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are crucial for determining optimal dosing regimens in clinical settings.

- Comparative Studies : Comparative analyses with other fluoroquinolones have highlighted its unique advantages in terms of potency and spectrum of activity against resistant strains .

Industrial Applications

The industrial synthesis of this compound may involve large-scale production techniques such as continuous flow reactors. These methods optimize reaction conditions and enhance efficiency while maintaining high purity levels suitable for pharmaceutical applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 1 and 7

Key structural differences among analogs include:

Position 1 (R1) : Ethyl vs. cyclopropyl groups.

Position 7 (R7): Piperidin-1-yl vs. piperazin-1-yl or other nitrogenous heterocycles.

Table 1: Structural and Functional Comparisons

Impact of Piperidin-1-yl vs. Piperazin-1-yl

- Reduced hydrogen-bonding capacity compared to piperazine analogs, possibly affecting target binding .

- Piperazin-1-yl (Norfloxacin/Ciprofloxacin): Higher basicity from the second nitrogen, enhancing solubility in acidic environments . Demonstrated superior antibacterial activity in clinical settings (e.g., norfloxacin MIC: 0.17–0.37 µg/mL) .

Antibacterial Activity Trends

While direct MIC data for the target compound are unavailable, analogs suggest:

- Ethyl vs. Cyclopropyl at R1 : Cyclopropyl analogs generally exhibit stronger Gram-negative activity due to optimized steric interactions with DNA gyrase .

- Piperidin vs. Piperazin at R7 : Piperazine derivatives show lower MIC values (e.g., 0.19 µg/mL vs. E. coli) compared to piperidine-based compounds, attributed to improved target affinity .

Table 2: Antibacterial Activity of Selected Analogs

Preparation Methods

Formation of the Quinoline Core

The quinoline backbone is typically synthesized via cyclocondensation reactions. A common approach involves starting with 2-fluoro-5-nitroaniline (1), which undergoes Friedländer annulation with diethyl ethoxymethylene malonate (EMME) under acidic conditions. The reaction proceeds through the formation of an enamine intermediate, followed by thermal cyclization in high-boiling solvents like diphenyl ether (120°C, 2–3 hours) to yield the 1,4-dihydroquinoline core.

Key reaction conditions :

Fluorination and Piperidine Substitution

The 6-fluoro group is introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) at the nitro intermediate stage. Subsequent piperidine substitution at position 7 is achieved through nucleophilic aromatic substitution (SNAr). For example, the chloro intermediate (derived from the quinoline core) reacts with piperidine in DMF at 90°C for 4–6 hours.

Optimization insights :

-

Base : Potassium carbonate or sodium hydride enhances nucleophilicity.

-

Solvent : Polar aprotic solvents (DMF, NMP) improve reaction rates.

Stepwise Synthesis Protocols

Method A: Sequential Functionalization

Industrial-Scale Production

Continuous Flow Reactors

To enhance throughput, continuous flow systems are employed for critical steps like cyclization and esterification:

Purification Techniques

-

Crystallization : Ethanol/water mixtures yield high-purity product (≥98%).

-

Chromatography : Silica gel chromatography resolves regioisomers in complex mixtures.

Comparative Analysis of Methods

| Parameter | Method A | Method B |

|---|---|---|

| Total Steps | 4 | 2 |

| Overall Yield | 45–50% | 65–70% |

| Scalability | Moderate | High |

| Purity | 95–97% | 98–99% |

| Key Advantage | Flexibility | Efficiency |

Challenges and Solutions

Regioselectivity in Piperidine Substitution

Competing reactions at positions 6 and 8 are mitigated by:

Q & A

Basic: What is the synthetic pathway for Ethyl 1-ethyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylate?

Answer:

The compound is synthesized via multi-step reactions starting with a fluoroquinolone intermediate. Key steps include:

- Reduction of nitro/azido groups : Ethyl 7-azido-1-ethyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate is reduced using stannous chloride in concentrated HCl or under reflux in ethanol, yielding diamino intermediates .

- Piperidinyl substitution : The 7-position is functionalized via nucleophilic substitution with piperidine under optimized conditions (e.g., reflux in DMF) .

- Esterification : Ethyl ester groups are introduced via acid-catalyzed esterification .

Purification involves silica gel chromatography and recrystallization from solvents like chloroform/acetyl acetate .

Advanced: How can conflicting crystallographic data be resolved during refinement of this compound?

Answer:

Conflicts in X-ray data (e.g., high R factors, disordered atoms) require:

- SHELX refinement : Use SHELXL for iterative least-squares refinement with constraints (e.g., isotropic displacement parameters for H atoms) .

- Validation tools : Cross-check with PLATON or CCDC tools to identify missed symmetry or hydrogen bonding patterns .

- Data-to-parameter ratio : Ensure a ratio >10:1 by collecting high-resolution data (e.g., MoKα radiation, low-temperature measurements) .

Basic: What analytical techniques confirm the structure post-synthesis?

Answer:

- X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., C–H···O bonds) .

- NMR spectroscopy : <sup>19</sup>F and <sup>1</sup>H NMR validate substituent positions (e.g., piperidinyl protons at δ 1.5–2.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 375.12 [M+H]<sup>+</sup>) .

Advanced: How does substituent variation at the 7-position affect antibacterial activity?

Answer:

- Piperidinyl vs. piperazinyl groups : Piperidinyl derivatives show enhanced lipophilicity, improving membrane penetration but reducing solubility .

- Electron-withdrawing groups : Nitro or chloro substituents at the 8-position increase DNA gyrase inhibition (MIC ≤1 µg/mL against E. coli) .

- SAR studies : Molecular docking (e.g., using AutoDock Vina) correlates bulky 7-substituents with steric hindrance in the gyrase-binding pocket .

Basic: What are the key intermolecular interactions in its crystal structure?

Answer:

- Hydrogen bonds : C–H···O interactions between the 4-oxo group and adjacent ester moieties (C⋯O = 3.06–3.54 Å) stabilize layered packing .

- π-π stacking : Quinolone rings stack with a centroid distance of 3.8 Å, contributing to crystal density .

- Halogen interactions : C–H···F contacts (3.43–3.74 Å) further stabilize the lattice .

Advanced: What computational methods predict reactivity in modifications?

Answer:

- DFT calculations : B3LYP/6-31G(d) models predict regioselectivity during nitration or alkylation (e.g., electrophilic attack at C8 due to F-atom directing effects) .

- Molecular dynamics : Simulate solvation effects to optimize reaction solvents (e.g., DMF vs. THF) for piperidinyl substitution .

- pKa prediction : Software like MarvinSketch estimates protonation states (e.g., 4-oxo group pKa ~6.5) to guide pH-controlled reactions .

Basic: How to optimize reaction conditions for introducing the piperidinyl group?

Answer:

- Temperature : Reflux at 80–90°C in DMF ensures complete substitution without decarboxylation .

- Catalyst : Use K2CO3 or DIPEA to deprotonate piperidine, enhancing nucleophilicity .

- Workup : Extract unreacted piperidine with dilute HCl (pH 3–4) to isolate the product .

Advanced: How to address solubility issues in biological assays?

Answer:

- Salt formation : Convert the free base to hydrochloride salts (e.g., using HCl/EtOH), improving aqueous solubility by >50% .

- Co-solvents : Use DMSO:PBS (10:90) for in vitro assays, avoiding precipitation .

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (150–200 nm) to enhance bioavailability .

Basic: What purification methods are effective post-synthesis?

Answer:

- Column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes polar byproducts .

- Recrystallization : Use chloroform/ethanol (1:2) to yield high-purity crystals (≥99% by HPLC) .

- TLC monitoring : Rf 0.5 in CH2Cl2:MeOH (9:1) ensures reaction completion .

Advanced: How to validate the absence of polymorphic forms?

Answer:

- XRPD analysis : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphs .

- DSC/TGA : Monitor thermal events (e.g., melting points, decomposition) to identify hydrate/anhydrate forms .

- Variable-temperature NMR : Detect conformational flexibility indicative of undesired polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.